molecular formula C11H16N2O B1525832 3-(2-aminoethyl)-N,N-dimethylbenzamide CAS No. 1250612-05-5

3-(2-aminoethyl)-N,N-dimethylbenzamide

Cat. No.: B1525832
CAS No.: 1250612-05-5
M. Wt: 192.26 g/mol
InChI Key: USSCVDBASHMYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminoethyl)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in DNA Repair

3AB has been extensively studied for its effects on DNA repair mechanisms. It acts as a specific inhibitor of poly(ADP-ribose) synthesis, impacting DNA repair processes. For instance, research has demonstrated that 3AB can retard the joining of strand breaks in human fibroblasts treated with damaging agents, indicating its involvement in the ligation step of excision repair (James & Lehmann, 1982). Another study found that 3AB stimulates DNA repair in human lymphocytes, contrasting its inhibitory effects in other cell types, suggesting cell-type-specific responses to DNA damage and repair (Bohr & Klenow, 1981).

Modulation of DNA Damage Response

Further research has shown that 3AB can influence the steady-state level of breaks in DNA following treatment with alkylating agents, highlighting its role in the maintenance of genomic integrity (Lehmann & Broughton, 1984). This effect is particularly pronounced in non-dividing cells, emphasizing the potential of 3AB to modulate DNA damage responses differentially based on cellular context.

Investigation of DNA Repair Synthesis

The influence of 3AB on DNA repair synthesis has been a subject of investigation, with studies showing that while it may inhibit DNA strand-rejoining, it does not inhibit repair synthesis itself (Durkacz, Irwin, & Shall, 1981). This distinction is crucial for understanding the specific steps of DNA repair processes that are affected by PARP inhibition.

Impact on Histological Damage in Ischemia-Reperfusion Injury

Beyond DNA repair, 3AB's role extends to the study of ischemia-reperfusion injury, where it has been found to reduce long-term histologic damage in testicular ischemia-reperfusion injury models (Bozlu et al., 2004). This application demonstrates the potential therapeutic benefits of 3AB in conditions characterized by ischemic damage.

Neurodegenerative Disease Research

3AB has also found applications in neurodegenerative disease research, where it is used to study the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002). This research is critical for the early detection and monitoring of disease progression.

Properties

IUPAC Name

3-(2-aminoethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13(2)11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSCVDBASHMYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269523
Record name Benzamide, 3-(2-aminoethyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250612-05-5
Record name Benzamide, 3-(2-aminoethyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250612-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2-aminoethyl)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-N,N-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-aminoethyl)-N,N-dimethylbenzamide
Reactant of Route 4
3-(2-aminoethyl)-N,N-dimethylbenzamide
Reactant of Route 5
3-(2-aminoethyl)-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(2-aminoethyl)-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.